ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE
Overview
Description
ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE is a complex organic compound that features a piperazine ring, a cyclopentyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE typically involves the reaction of ethyl chloroacetate with 4-cyclopentylpiperazine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of the ethyl chloroacetate, forming the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Functionalized piperazine derivatives.
Scientific Research Applications
ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their pharmacological properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. This interaction can lead to various pharmacological effects, depending on the specific target and the nature of the binding.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[(4-METHYLPIPERAZINO)CARBONYL]AMINO}ACETATE
- ETHYL 2-{[(4-PHENYLPIPERAZINO)CARBONYL]AMINO}ACETATE
- ETHYL 2-{[(4-BENZYLPIPEARAZINO)CARBONYL]AMINO}ACETATE
Uniqueness
ETHYL 2-{[(4-CYCLOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other piperazine derivatives. This uniqueness can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
ethyl 2-[(4-cyclopentylpiperazine-1-carbonyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-2-20-13(18)11-15-14(19)17-9-7-16(8-10-17)12-5-3-4-6-12/h12H,2-11H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLOBJCBXZPJAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCN(CC1)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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